

Orthogonal Validation of Anti-DCBLD2/ESDN Antibody (FA19-1): A Comparative Guide

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.: B15616150

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This guide provides a detailed comparison of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** with other commercially available antibodies targeting the same protein. The focus is on orthogonal validation, utilizing data from various applications to provide a comprehensive performance overview for researchers, scientists, and drug development professionals.

Introduction to DCBLD2/ESDN

Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein. It is involved in several critical cellular processes, including cell growth, migration, and angiogenesis.[1][2] DCBLD2 has been implicated in the progression and metastasis of various cancers, making it a significant target for research and potential therapeutic development.[1][3][4]

The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is a recombinant human monoclonal antibody.[5] This guide will compare its validated applications with those of other polyclonal and monoclonal antibodies against DCBLD2.

Antibody Comparison

The following table summarizes the key features and validated applications of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** and a selection of alternative antibodies. This allows for a direct comparison of their experimental utility.

Antibody Name/Clone	Host/Isotype	Clonality	Validated Applications	Supplier
Anti-DCBLD2/ESDN (FA19-1)	Human / IgG1	Monoclonal	ELISA, Flow Cytometry, Functional Assays[5]	Novus Biologicals
Anti-DCBLD2 (13168-1-AP)	Rabbit / IgG	Polyclonal	WB, IHC, IP, ELISA[6]	Proteintech
Anti-DCBLD2 (ab224102)	Rabbit / IgG	Polyclonal	IHC-P, ICC/IF[7]	Abcam
DCBLD2/ESDN Antibody (NBP2-16105)	Rabbit	Polyclonal	WB, IHC	Novus Biologicals
DCBLD2 Antibody (PA5-28547)	Rabbit / IgG	Polyclonal	WB, IHC (P)[8]	Thermo Fisher Scientific
Anti-DCBLD2 (HPA016909)	Rabbit / IgG	Polyclonal	IHC, ICC-IF[9]	Atlas Antibodies

Orthogonal Validation Data

Orthogonal validation involves using non-antibody-based methods to confirm antibody-based results.[10] In the context of antibody validation, this can mean comparing results from different applications (e.g., Western Blot and Immunohistochemistry) or correlating protein expression data with mRNA expression levels from techniques like RNA-Seq.[11]

While direct comparative experimental data for FA19-1 is not publicly available, we can present validation data for alternative antibodies in key applications as a benchmark for performance.

Western Blot (WB)

Western blotting is a crucial technique for verifying antibody specificity by detecting the target protein at its expected molecular weight. The predicted molecular mass of human DCBLD2 is

approximately 85 kDa, though it can appear larger (around 130 kDa) due to post-translational modifications like glycosylation.[3][12]

Example Data:

- Antibody: Anti-DCBLD2 Antibody (Proteintech, 13168-1-AP)
- Lysates: Various cell lines and human brain tissue.
- Dilution: 1:1000 - 1:1500
- Results: A band at the expected molecular weight was observed in multiple lysates, confirming the antibody's specificity for DCBLD2.[6]
- Antibody: DCBLD2/ESDN Antibody (Novus Biologicals, NBP2-16105)
- Lysates: HeLa and HepG2 whole cell lysates.
- Dilution: 1:1000
- Results: The antibody detected a band corresponding to DCBLD2 in the provided cell lysates.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of a target protein within tissue sections. This provides valuable spatial context to protein expression.

Example Data:

- Antibody: Anti-DCBLD2 antibody (Abcam, ab224102)
- Tissue: Paraffin-embedded human heart tissue.
- Dilution: 1:20 - 1:50
- Results: The antibody specifically stained the human heart tissue, consistent with known DCBLD2 expression patterns.[7]

- Antibody: DCBLD2 Polyclonal Antibody (Thermo Fisher, PA5-28547)
- Tissue: Paraffin-embedded human colon carcinoma.
- Dilution: 1:500
- Results: The antibody demonstrated positive staining in human colon carcinoma tissue.[8]

Immunofluorescence (IF) / Immunocytochemistry (ICC)

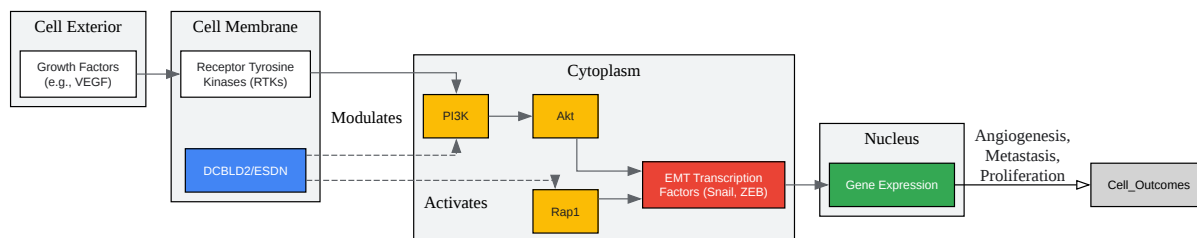
IF/ICC allows for the visualization of subcellular protein localization within cultured cells.

Example Data:

- Antibody: Anti-DCBLD2/ESDN antibody (Abcam, ab224102)
- Cell Line: U-2 OS (human bone osteosarcoma epithelial cell line).
- Concentration: 4 µg/ml
- Results: The antibody stained DCBLD2 within the U-2 OS cells, demonstrating its utility in immunofluorescence applications.[7]

Signaling Pathways Involving DCBLD2

DCBLD2 is involved in several signaling pathways that are crucial for both normal physiological processes and tumorigenesis. Understanding these pathways is essential for interpreting experimental results. DCBLD2 has been shown to regulate the Epithelial-Mesenchymal Transition (EMT), a process critical for metastasis.[3][13] It is also associated with the PI3K-Akt and Rap1 signaling pathways.[13][14]



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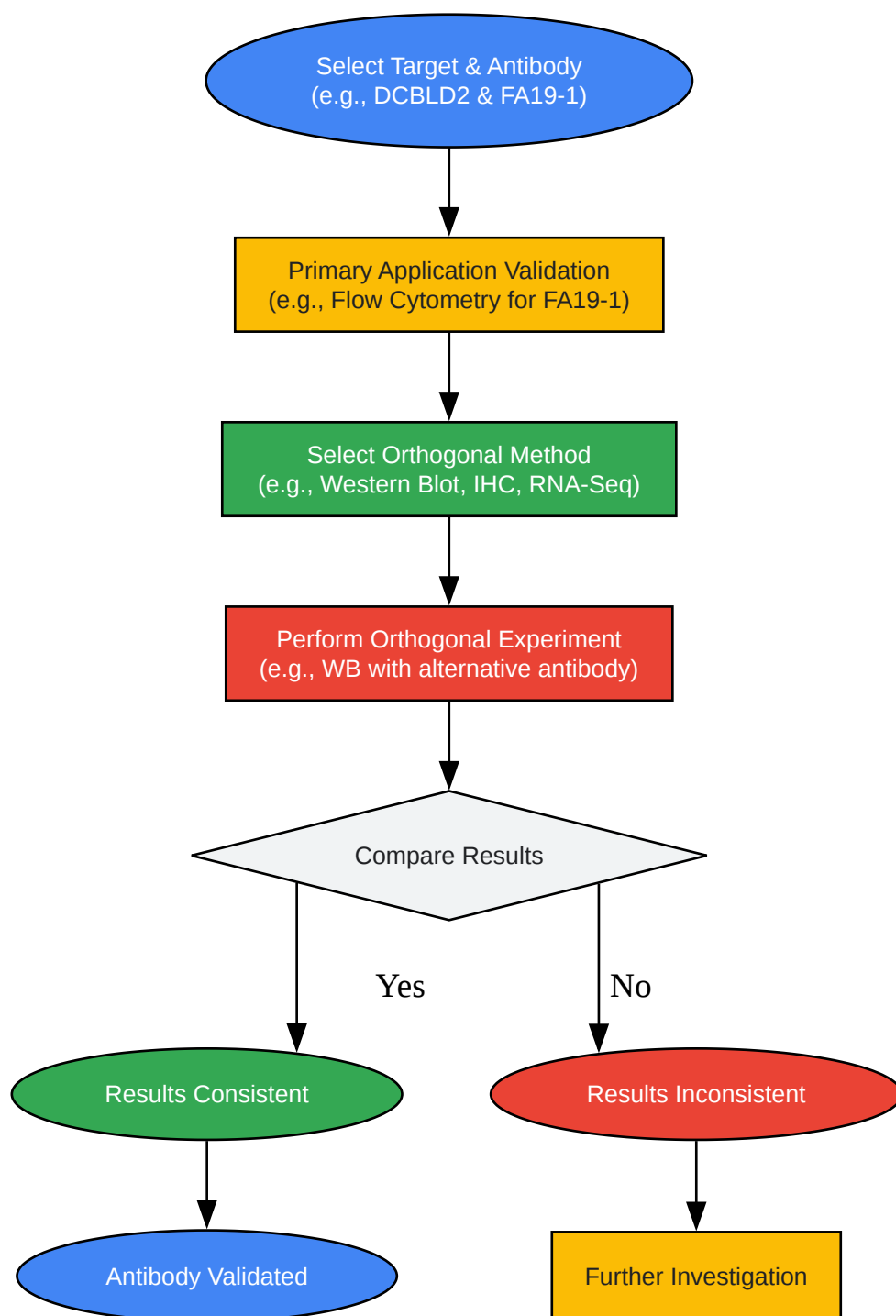
Caption: DCBLD2 signaling pathways.

Experimental Workflows and Protocols

Detailed and standardized protocols are critical for reproducible results. Below are representative workflows and protocols for key antibody-based applications.

Orthogonal Validation Workflow

This diagram illustrates the process of validating an antibody using orthogonal methods.



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Caption: Orthogonal validation workflow.

Western Blot Protocol

- Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[1\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Anti-DCBLD2, diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[1\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[4\]](#)
- Washing: Repeat the washing step.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[1\]](#)

Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[\[7\]](#)
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

- Primary Antibody Incubation: Incubate the sections with the primary anti-DCBLD2 antibody overnight at 4°C.[\[4\]](#)
- Washing: Wash sections with PBS.
- Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[\[4\]](#)
- Washing: Repeat the washing step.
- Chromogen Detection: Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[\[4\]](#)
- Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Immunofluorescence (ICC/IF) Protocol

- Cell Culture: Grow cells on coverslips to the desired confluency.
- Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[\[1\]](#)
- Permeabilization: Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.[\[1\]](#)[\[7\]](#)
- Blocking: Block with 5% goat serum or BSA in PBS for 1 hour to prevent non-specific antibody binding.[\[1\]](#)[\[4\]](#)
- Primary Antibody Incubation: Incubate with the primary anti-DCBLD2 antibody diluted in blocking buffer overnight at 4°C.[\[1\]](#)
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[\[4\]](#)
- Washing: Repeat the washing step.

- Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.[4]
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is validated for use in ELISA, flow cytometry, and functional assays. For orthogonal validation and use in applications such as Western Blot, Immunohistochemistry, and Immunofluorescence, researchers have a variety of alternative polyclonal and monoclonal antibodies at their disposal. This guide provides a framework for comparing these antibodies and highlights the importance of using orthogonal methods to ensure data reliability and reproducibility. The provided protocols and pathway diagrams serve as a resource for designing and interpreting experiments targeting DCBLD2.

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